![molecular formula C15H11IN2O4S B1392821 3-碘-5-甲基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-甲酸 CAS No. 1261365-69-8](/img/structure/B1392821.png)

3-碘-5-甲基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-甲酸

描述

The compound “3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Molecular Structure Analysis

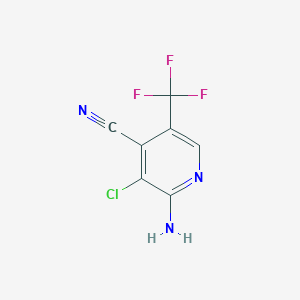

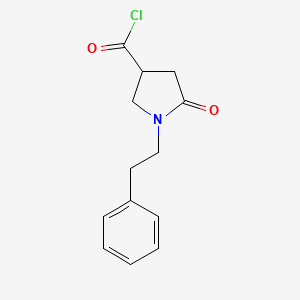

The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine). The pyrrole ring is substituted at the 3-position with an iodine atom and at the 5-position with a methyl group. The pyridine ring is substituted at the 2-position with a carboxylic acid group. Additionally, the 1-position of the pyrrolopyridine system is substituted with a phenylsulfonyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the iodo group at the 3-position could potentially undergo a halogen-metal exchange reaction . The Suzuki–Miyaura coupling reaction could also be relevant, as it involves the use of organoboron reagents and could potentially be used to modify the structure of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound could also potentially exhibit interesting optical properties due to the presence of the conjugated pyrrolopyridine system .科学研究应用

合成和化学反应

钯催化的脱羧偶联: 该化学物质已用于氮杂吲哚-2-羧酸的钯催化的脱羧铃木偶联和赫克偶联,从而合成各种 2-芳基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶。此类反应在有机合成和药物开发中很重要 (Suresh 等人,2013)。

农用化学品和材料的功能化: 研究探索了该化合物的功能化,以创建针对农用化学品和功能材料应用的新化合物。这包括引入氨基和合成以吡咯并[2,3-b]吡啶基为侧基的聚乙炔 (Minakata 等人,1992)。

抗菌剂的创建: 该化合物的变体在体外显示出抗菌活性,表明其在开发新抗菌药物中的潜在用途 (Toja 等人,1986)。

吡咯并吡啶衍生物的合成: 它已用于合成各种吡咯并吡啶衍生物,这些衍生物在制药行业中因其潜在的治疗应用而很重要 (Davis 等人,1992)。

新型抗糖尿病剂的开发: 该化合物的衍生物已合成并测试其抗糖尿病活性,为糖尿病的新疗法开发做出了贡献 (Choudhary 等人,2011)。

振动光谱和结构分析

- 振动光谱研究: 该化合物已进行理论和实验研究以了解其结构和振动光谱,这对其在各个领域的应用至关重要 (Bahgat 等人,2009)。

未来方向

Future research could involve exploring the synthesis of this compound, investigating its physical and chemical properties, and testing its biological activity. The Suzuki–Miyaura coupling reaction and other palladium-catalyzed cross-coupling reactions could potentially be used to create a variety of analogs of this compound, which could then be tested for biological activity .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolism .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound may participate, is known to result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions .

生化分析

Biochemical Properties

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to the modulation of various signaling pathways, affecting cellular processes such as proliferation and apoptosis . Additionally, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can bind to specific receptors on the cell surface, altering the activity of downstream signaling molecules.

Cellular Effects

The effects of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit transcription factors, which are proteins that regulate the transcription of specific genes. This regulation can lead to changes in gene expression profiles, affecting cellular functions such as growth, differentiation, and response to stress . Moreover, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, the compound can act as an inhibitor of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways . Additionally, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to the breakdown of the compound. In terms of long-term effects, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been noted, where the compound exhibits a dose-dependent response, with significant effects observed only above a certain concentration.

Metabolic Pathways

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the elimination of the compound from the body and can influence its overall pharmacokinetic and pharmacodynamic properties.

属性

IUPAC Name |

1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGIKNFXDNJRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

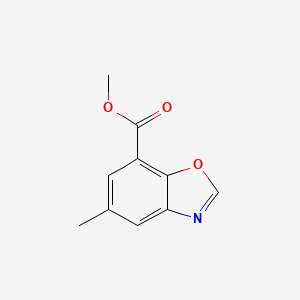

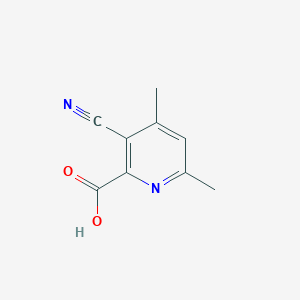

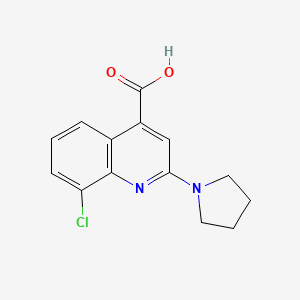

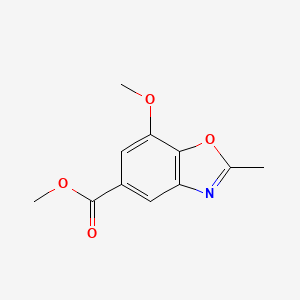

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)